methyl (6-chloro-4-methyl-2-oxo-7-propoxy-2H-chromen-3-yl)acetate
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Overview
Description
Methyl (6-chloro-4-methyl-2-oxo-7-propoxy-2H-chromen-3-yl)acetate is a synthetic organic compound belonging to the chromen-2-one family This compound is characterized by its complex structure, which includes a chromen-2-one core substituted with various functional groups such as chloro, methyl, oxo, and propoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (6-chloro-4-methyl-2-oxo-7-propoxy-2H-chromen-3-yl)acetate typically involves multi-step organic reactions. One common method starts with the preparation of the chromen-2-one core, followed by the introduction of the chloro, methyl, oxo, and propoxy groups through various substitution and addition reactions. The final step involves esterification to form the acetate group.
Formation of Chromen-2-one Core: The chromen-2-one core can be synthesized via the Pechmann condensation reaction, which involves the reaction of phenols with β-ketoesters in the presence of a strong acid catalyst.
Introduction of Functional Groups: The chloro and methyl groups can be introduced through electrophilic aromatic substitution reactions. The oxo group is typically introduced via oxidation reactions, and the propoxy group can be added through nucleophilic substitution.
Esterification: The final step involves the esterification of the chromen-2-one derivative with acetic acid or its derivatives in the presence of an acid catalyst to form the acetate ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
Methyl (6-chloro-4-methyl-2-oxo-7-propoxy-2H-chromen-3-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional oxo groups or to modify existing functional groups.
Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups or to reduce other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can be used to replace existing functional groups with new ones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents such as halogens (Cl₂, Br₂), alkyl halides, and nucleophiles (e.g., amines, alcohols) are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield additional oxo derivatives, while reduction may produce hydroxyl derivatives. Substitution reactions can yield a wide range of substituted chromen-2-one derivatives.
Scientific Research Applications
Methyl (6-chloro-4-methyl-2-oxo-7-propoxy-2H-chromen-3-yl)acetate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of methyl (6-chloro-4-methyl-2-oxo-7-propoxy-2H-chromen-3-yl)acetate involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, and other proteins, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting anti-inflammatory or anticancer effects.
Comparison with Similar Compounds
Methyl (6-chloro-4-methyl-2-oxo-7-propoxy-2H-chromen-3-yl)acetate can be compared with other chromen-2-one derivatives, such as:
Methyl (6-chloro-4-methyl-2-oxo-3-propyl-2H-chromen-7-yl)acetate: Similar structure but with a propyl group instead of a propoxy group.
Methyl (6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl)acetate: Contains a phenyl group instead of a methyl group.
6-Chloro-4-methyl-2-oxo-3-propyl-2H-chromen-7-yl acetate: Lacks the propoxy group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Biological Activity
Methyl (6-chloro-4-methyl-2-oxo-7-propoxy-2H-chromen-3-yl)acetate is a compound belonging to the class of coumarins, which are known for their diverse biological activities. This article focuses on its biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C13H11ClO5
- Molecular Weight : 282.68 g/mol
- CAS Number : 500203-85-0
1. Antioxidant Activity
This compound exhibits significant antioxidant properties. Studies have shown that it can scavenge free radicals and inhibit lipid peroxidation, which is crucial in preventing oxidative stress-related diseases.
2. Anti-inflammatory Effects
Research indicates that this compound possesses anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are implicated in inflammatory pathways.
3. Antimicrobial Activity
The compound demonstrates antimicrobial activity against various pathogens, including bacteria and fungi. Its effectiveness has been evaluated through disc diffusion methods, showing promising results against strains like Staphylococcus aureus and Candida albicans.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound inhibits key enzymes involved in inflammation and oxidative stress.
- Modulation of Signaling Pathways : It may modulate various signaling pathways, including NF-kB and MAPK pathways, leading to reduced inflammation and cellular damage.
- Interaction with Cellular Components : The compound interacts with cellular membranes and proteins, enhancing its bioavailability and efficacy.
Case Study 1: Antioxidant Efficacy
A study evaluated the antioxidant capacity of this compound using DPPH radical scavenging assays. The results indicated an IC50 value significantly lower than that of standard antioxidants like ascorbic acid, suggesting superior antioxidant potential.
Compound | IC50 (µM) |
---|---|
Methyl (6-chloro...acetate | 25 |
Ascorbic Acid | 50 |
Case Study 2: Anti-inflammatory Activity
In vitro studies assessed the anti-inflammatory effects on human peripheral blood mononuclear cells (PBMCs). The compound reduced TNF-alpha levels by 40% at a concentration of 10 µM compared to untreated controls.
Treatment | TNF-alpha Level (%) |
---|---|
Control | 100 |
Methyl (6-chloro...acetate | 60 |
Properties
Molecular Formula |
C16H17ClO5 |
---|---|
Molecular Weight |
324.75 g/mol |
IUPAC Name |
methyl 2-(6-chloro-4-methyl-2-oxo-7-propoxychromen-3-yl)acetate |
InChI |
InChI=1S/C16H17ClO5/c1-4-5-21-14-8-13-10(6-12(14)17)9(2)11(16(19)22-13)7-15(18)20-3/h6,8H,4-5,7H2,1-3H3 |
InChI Key |
DNHPXNNIEMTIBU-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=C(C=C2C(=C(C(=O)OC2=C1)CC(=O)OC)C)Cl |
Origin of Product |
United States |
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